molecular formula C17H19NO2 B7963010 Methyl 2-(4-tert-butylphenyl)pyridine-4-carboxylate

Methyl 2-(4-tert-butylphenyl)pyridine-4-carboxylate

Cat. No.: B7963010
M. Wt: 269.34 g/mol
InChI Key: AMHRXWOTOYNJTN-UHFFFAOYSA-N
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Description

Methyl 2-(4-tert-butylphenyl)pyridine-4-carboxylate is an aromatic ester compound featuring a pyridine core substituted at the 2-position with a 4-tert-butylphenyl group and at the 4-position with a methyl carboxylate moiety. Such compounds are often explored in materials science, pharmaceutical intermediates, or as ligands in coordination chemistry.

Properties

IUPAC Name

methyl 2-(4-tert-butylphenyl)pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-17(2,3)14-7-5-12(6-8-14)15-11-13(9-10-18-15)16(19)20-4/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHRXWOTOYNJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-tert-butylphenyl)pyridine-4-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 4-tert-butylphenylboronic acid with 2-bromo-4-methylpyridine in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate. The reaction is typically carried out in a solvent like toluene under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-tert-butylphenyl)pyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(4-tert-butylphenyl)pyridine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: In medicinal chemistry, it serves as a lead compound for the development of drugs targeting specific diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-tert-butylphenyl)pyridine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of their functions. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, inferences can be drawn from structurally related compounds and methodologies:

Structural Analogues

(2S,4R)-Methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylate (CAS 473806-21-2)

  • Core Structure : Pyrrolidine (5-membered aliphatic ring) vs. pyridine (6-membered aromatic ring).
  • Functional Groups : Both compounds share a methyl ester and tert-butyl substituent. However, the pyrrolidine derivative includes a tert-butoxycarbonyl (Boc) protecting group, commonly used in peptide synthesis, whereas the pyridine analog lacks this feature.
  • Applications : The pyrrolidine compound is likely used in chiral synthesis or as a building block in pharmaceuticals, while the pyridine derivative’s applications remain speculative without data .

General Pyridine Carboxylates Pyridine esters with aryl substituents (e.g., 4-tert-butylphenyl) often exhibit improved thermal stability and solubility in organic solvents compared to unsubstituted analogs.

Methodological Insights

  • Crystallographic Analysis : The SHELX software suite (SHELXL, SHELXS) is widely used for small-molecule crystallography . If structural comparisons of Methyl 2-(4-tert-butylphenyl)pyridine-4-carboxylate with analogs were conducted, SHELX would likely be employed to analyze bond lengths, angles, and packing arrangements.

Hypothetical Data Table

Property/Condition This compound (Hypothetical) (2S,4R)-Methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylate
Molecular Weight ~299.35 g/mol (calculated) 271.33 g/mol
Core Structure Pyridine (aromatic) Pyrrolidine (aliphatic)
Key Functional Groups Methyl ester, 4-tert-butylphenyl Methyl ester, Boc-protected amine
Typical Applications Ligands, intermediates (speculative) Chiral synthesis, peptide chemistry
Crystallography Software Used SHELX Not specified

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